molecular formula C26H40N2 B139851 N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine CAS No. 134030-22-1

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

Cat. No. B139851
M. Wt: 380.6 g/mol
InChI Key: RVMDHNMIJJBYQG-UHFFFAOYSA-N
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Description

“N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” is a chemical compound with the molecular formula C26H40N2 . It has an average mass of 380.609 Da and a monoisotopic mass of 380.319153 Da .


Synthesis Analysis

The synthesis of this compound involves the double deprotonation of N,N’-bis(2,6-diisopropylphenyl)-o-phenylenediamine (H2L) with n-BuLi in THF, yielding the dilithium complex Li2L (thf)3 . The reaction of Li2L (thf)3 with FeBr2 (thf)2 and subsequent replacement of the solvent with toluene yield LFe (η6-toluene), which can also be synthesized from Fe (HMDS)2 (thf) and H2L in toluene .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” includes 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds . It has a molar refractivity of 126.4±0.3 cm3 and a polarizability of 50.1±0.5 10-24 cm3 . The compound’s structure contains a total of 69 bonds, including 29 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amines (aromatic) .


Physical And Chemical Properties Analysis

“N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” has a density of 1.0±0.1 g/cm3, a boiling point of 503.5±50.0 °C at 760 mmHg, and a flash point of 288.9±21.9 °C . It has a molar volume of 389.5±3.0 cm3 . The compound’s melting point is 101-106 °C .

Scientific Research Applications

Polymerization Initiator

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine derivatives have been used in the synthesis of 1,1‘-Ferrocenediyl Salicylaldimine Ligands, facilitating their application in titanium-initiated lactide polymerization. This process is significant in polymer chemistry for producing well-controlled polymers (Atkinson et al., 2007).

Iron Chelation

The compound has been explored in the context of iron chelation, particularly in the synthesis of N,N'-bis(2-hydroxyphenyl)ethylenediamine-N,N'-diacetic acid and related derivatives. These compounds have been studied for their efficacy in iron chelation, an important process in medical treatments for iron overload conditions (Pitt et al., 1986).

Corrosion Inhibition

A synthesized variant, N,N'-bis(1-phenylethanol)ethylenediamine, has shown potential in inhibiting steel corrosion in acidic media. Its effectiveness in creating protective layers on steel surfaces is significant for industrial applications, especially in preventing material degradation (Sığırcık et al., 2017).

Coordination Chemistry

In coordination chemistry, symmetrically substituted ethylenediamines, including derivatives of N,N'-bis(2,6-diisopropylphenyl)ethylenediamine, have been used to form complexes with nickel(II) bis(dialkylphosphorodithioates). These studies are essential for understanding the binding and reactivity of metal complexes in various chemical processes (Constantinescu et al., 1976).

Medicinal Chemistry

Although this information is not directly related to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, studies have been conducted on compounds with the ethylenediamine moiety, demonstrating their potential in cancer treatment. These studies explore the cytotoxic activity of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives in various cancer cell lines, contributing valuable insights to the field of medicinal chemistry (Musa et al., 2014).

Safety And Hazards

“N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27-28H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMDHNMIJJBYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NCCNC2=C(C=CC=C2C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413079
Record name N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

CAS RN

134030-22-1
Record name N1,N2-Bis[2,6-bis(1-methylethyl)phenyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134030-22-1
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Record name N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134030-22-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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